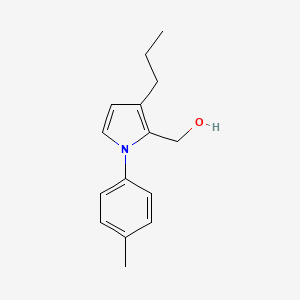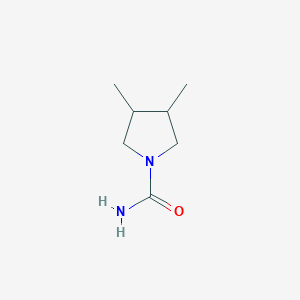![molecular formula C12H20ClNO4 B15203845 Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride](/img/structure/B15203845.png)
Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride is a complex organic compound with a unique tricyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its distinct molecular framework makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the core tricyclic structure, followed by the introduction of the ethyl ester and hydrochloride groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the ethyl ester group can be replaced with other functional groups using appropriate nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .
Comparaison Avec Des Composés Similaires
Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride can be compared with similar compounds such as:
4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decan-9-one: This compound shares a similar tricyclic structure but lacks the ethyl ester and hydrochloride groups.
Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate: This compound is similar but does not include the hydrochloride group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H20ClNO4 |
|---|---|
Poids moléculaire |
277.74 g/mol |
Nom IUPAC |
ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane-9-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H19NO4.ClH/c1-4-15-11(14)8-6-5-7(13-8)10-9(6)16-12(2,3)17-10;/h6-10,13H,4-5H2,1-3H3;1H |
Clé InChI |
SUEIXCFHWGKXFZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C2CC(N1)C3C2OC(O3)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-3-isopropyl-1h-pyrazolo[3,4-b]pyridine](/img/structure/B15203772.png)

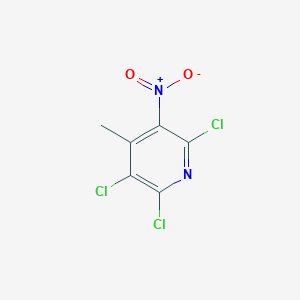
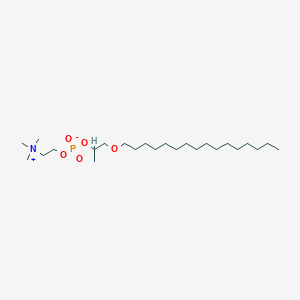

![Isoxazolo[5,4-b]pyridine-3-methanamine](/img/structure/B15203806.png)
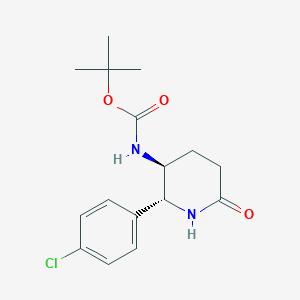
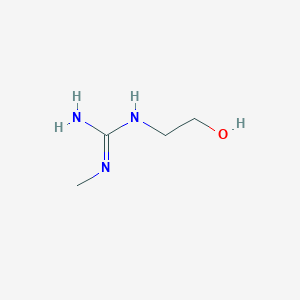
![1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15203826.png)

![7-Iodo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15203835.png)
